molecular formula C9H6O3 B15355114 5-hydroxy-3H-indene-1,2-dione

5-hydroxy-3H-indene-1,2-dione

Cat. No.: B15355114
M. Wt: 162.14 g/mol
InChI Key: OVNPCEABBZHRCM-UHFFFAOYSA-N
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Description

5-hydroxy-3H-indene-1,2-dione is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

5-hydroxy-3H-indene-1,2-dione

InChI

InChI=1S/C9H6O3/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,10H,4H2

InChI Key

OVNPCEABBZHRCM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)C1=O

Origin of Product

United States

Research Landscape and Significance of 5 Hydroxy 3h Indene 1,2 Dione

The indane-1,3-dione scaffold and its derivatives are recognized as privileged structures in chemistry, finding applications in fields ranging from medicinal chemistry to materials science. nih.gov These compounds are integral to the synthesis of various biologically active molecules and are also utilized as electron acceptors in the design of dyes for solar cells and photoinitiators for polymerization. nih.govencyclopedia.pub The indane framework, a fusion of an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) ring, provides a rigid bicyclic system with diverse chemical properties amenable to extensive structural modifications. researchgate.net

The introduction of a hydroxyl group at the 5-position of the 3H-indene-1,2-dione core, to form 5-hydroxy-3H-indene-1,2-dione, significantly influences the electronic properties and reactivity of the parent molecule. This substitution is expected to enhance the molecule's polarity and potential for hydrogen bonding, which can have profound effects on its biological activity and material properties. Research into related hydroxy-indanone derivatives has highlighted their potential as scaffolds for developing therapeutic agents, particularly in the context of neuroprotective and anti-cancer applications. researchgate.net The strategic placement of the hydroxyl group can also direct the regioselectivity of further chemical transformations, a crucial aspect in the synthesis of complex molecular architectures.

The synthesis of the core indane-1,3-dione structure has been a subject of study for many years. One of the most direct methods involves the base-catalyzed nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate, followed by hydrolysis and decarboxylation under acidic conditions. nih.govencyclopedia.pub This approach, while effective, has been complemented by numerous other synthetic strategies developed over the years to access a wide range of substituted indenedione derivatives.

Historically, the reactivity of the indenedione scaffold has been extensively explored. The presence of the diketone functionality makes the methylene (B1212753) bridge at the 2-position acidic and thus susceptible to a variety of chemical modifications. This reactivity has been harnessed to introduce a wide range of substituents and to construct more complex fused and spirocyclic systems. researchgate.net For instance, the aldol (B89426) condensation of indane-1,3-diones with various aldehydes is a well-established method for generating 2-arylidene-indan-1,3-dione derivatives, which have shown promise as anti-cancer agents. nih.gov

The synthesis of halogenated indane-1,3-diones has also been a focus of historical research, often achieved by starting with halogenated phthalic anhydrides. nih.gov These halogenated derivatives serve as important intermediates for further functionalization. The reactivity of the carbonyl groups themselves has also been a subject of investigation, with studies showing that substitution on the aromatic ring can influence which carbonyl group is more reactive. For example, 5-alkoxy-1H-indene-1,3(2H)-diones exhibit selective reactivity at one of the ketone groups due to mesomeric effects. nih.govencyclopedia.pub

The contemporary research landscape for this compound is characterized by both challenges and significant opportunities. A primary challenge lies in the development of efficient and regioselective synthetic routes to this specific isomer and its derivatives. While general methods for indenedione synthesis exist, the presence of the hydroxyl group requires careful consideration of protecting group strategies and reaction conditions to avoid unwanted side reactions.

Despite these synthetic hurdles, the potential applications of this compound are driving research forward. The hydroxyl group offers a handle for further functionalization, allowing for the creation of novel derivatives with tailored properties. For example, this functional group could be used to attach the molecule to polymers or other scaffolds to create new materials. In the realm of medicinal chemistry, the hydroxyl group can participate in key hydrogen bonding interactions with biological targets, potentially leading to the development of potent and selective inhibitors for various enzymes. For instance, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. pensoft.net

Synthetic Methodologies for 5 Hydroxy 3h Indene 1,2 Dione and Its Derivatives

Direct Synthesis Strategies of 5-hydroxy-3H-indene-1,2-dione

Direct synthesis focuses on constructing the this compound core structure from various precursors through carefully controlled reaction conditions, often involving oxidative processes and catalytic methods.

Precursor-Based Routes and Reaction Conditions

The classical and most direct route to indane-1,3-dione, a related precursor, involves the base-catalyzed nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate. nih.gov This reaction forms a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate, which upon heating under acidic conditions, undergoes hydrolysis and decarboxylation to yield indane-1,3-dione. nih.gov While this method is fundamental for the indane-1,3-dione core, the synthesis of the 5-hydroxy derivative requires precursors with the hydroxyl group already in place or a group that can be readily converted to a hydroxyl group.

For instance, the synthesis of substituted indane-1,3-diones often starts with appropriately substituted phthalates. In the case of this compound, a plausible precursor would be a derivative of 4-hydroxyphthalic acid.

Another approach involves the cyclization of precursor molecules. For example, AlCl₃-catalyzed cyclization of in situ formed iminium ions has been utilized for the synthesis of indene (B144670) and fluorene (B118485) derivatives. tandfonline.com This strategy could potentially be adapted for the synthesis of the target molecule using appropriately substituted starting materials.

One-pot, multi-component reactions also offer an efficient pathway. For example, a series of dihydroindenone and indolinone derivatives have been synthesized through a one-pot reaction of various amines, trichloroacetonitrile, ninhydrin (B49086) or isatin, and 2-hydroxy-1,4-naphthoquinone (B1674593) under mild, catalyst-free conditions. tandfonline.com

The table below summarizes some precursor-based routes for indane-1,3-dione and its derivatives, which can be conceptually extended to the synthesis of this compound.

Precursor 1Precursor 2Reagents/ConditionsProductReference
Dialkyl phthalateAlkyl acetateBase, then Acid/HeatIndane-1,3-dione nih.gov
2-Arylidene-indane-1,3-dioneAllenoatesPhosphine catalystSpiro-derivatives nih.gov
Amines, TrichloroacetonitrileNinhydrin/Isatin, 2-Hydroxy-1,4-naphthoquinoneOne-pot, catalyst-freeDihydroindenone/Indolinone derivatives tandfonline.com

Role of Oxidative Processes in Formation

Oxidation plays a critical role in the synthesis of indane-1,3-dione derivatives, particularly in the formation of the dione (B5365651) functionality. For example, the oxidation of indane-1-one with selenium dioxide (SeO₂) can yield ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione), a hydrated form of indane-1,2,3-trione. nih.gov This method is tolerant to various substituents on the aromatic ring, such as methoxy, tert-butyl, methyl, bromo, trifluoromethyl, and nitro groups. nih.gov

Other oxidizing systems have also been employed for the oxidation of indane to indane-1,3-dione, including N-hydroxyphthalimide (NHPI) with tert-butyl nitrite (B80452) (t-BuONO), and H₂O₂ with a manganese catalyst. nih.gov However, these methods often result in limited yields. nih.gov

A cyanide-free one-pot procedure has been developed to access 2-amino-3-hydroxy-3H-indoles, which involves the oxidation of 2-aminoindoles by O₂. nih.gov This highlights the utility of oxygen as an oxidant in the formation of hydroxylated indole (B1671886) derivatives.

Catalytic Approaches in Primary Synthesis

Catalysis is instrumental in enhancing the efficiency and selectivity of synthetic routes to indane derivatives. For instance, nickel-catalyzed intramolecular hydroacylation has been used for the synthesis of 2,3-dihydro-1H-inden-1-one derivatives. tandfonline.com

Organobase-catalyzed, three-component reactions have proven effective in the synthesis of novel spiro[indole-3,6′-pyrano][2,3-d] tandfonline.comresearchgate.netthiazolo[3,2-a]pyrimidine derivatives. tandfonline.com Similarly, phosphine-catalyzed cascade Michael addition/cycloaddition reactions between 2-arylidene-indane-1,3-diones and allenoates have been reported to produce various spiro-derivatives. nih.gov

The use of Lewis or Brønsted acids as catalysts is also prevalent. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanone reacts with arenes and heteroarenes in the presence of these acids to form a new bond between the C5 carbon of the furanone and the aromatic compound. nih.gov

Functional Group Interconversion and Derivatization at the Indenedione Core

Once the this compound core is synthesized, further modifications can be achieved through functional group interconversion and derivatization reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Direct electrophilic aromatic substitution on the indane-1,3-dione ring is challenging. nih.gov Therefore, post-functionalization strategies are typically employed. For instance, nitration of indane-1,3-diones has been reported, leading to the introduction of nitro groups onto the aromatic ring. nih.gov Similarly, halogenation can be achieved, although direct electrophilic halogenation is not feasible. nih.gov

Aromatic electrophilic substitution is a common reaction for arenes. youtube.com For instance, the nitration of salicylaldehyde, a hydroxy-substituted aromatic aldehyde, can be achieved using a mixture of concentrated sulfuric acid and nitric acid to produce 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com This suggests that under appropriate conditions, electrophilic substitution on the aromatic ring of this compound could be possible, with the hydroxyl group acting as a directing group.

Nucleophilic aromatic substitution can also be a valuable tool. For example, indane-1,3-dione can act as a nucleophile in reactions with electron-deficient aromatic systems like 2-nitro-5,10,15,20-tetraphenylporphyrin. nih.gov

Transformations Involving the Hydroxyl Group

The hydroxyl group on the aromatic ring of this compound is a versatile handle for further functionalization. It can undergo reactions typical of phenols.

For example, the hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base. nih.gov Alkyl chloroformates and di-tert-butyl-dicarbonate can also be used for this purpose. nih.gov

Furthermore, the hydroxyl group can be converted to an ether. nih.gov This transformation can alter the electronic properties of the aromatic ring and influence subsequent reactions.

The table below provides examples of transformations involving hydroxyl groups in related aromatic systems.

Starting MaterialReagent(s)ProductReaction TypeReference
3,4-Dichloro-5-hydroxy-2(5H)-furanoneAcyl chloride/anhydride, BaseAcylated furanoneAcylation nih.gov
3,4-Dichloro-5-hydroxy-2(5H)-furanoneAlkyl chloroformateCarbonate derivativeAcylation nih.gov
3,4-Dichloro-5-hydroxy-2(5H)-furanoneSOCl₂ or PBr₃Halogenated furanoneHalogenation nih.gov

Modifications at the Dione Carbonyls

The dione carbonyl groups of the indene-1,3-dione scaffold, a close structural analog of this compound, are highly reactive and offer numerous possibilities for chemical modification. nih.gov One common transformation is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group between the two carbonyls with various aldehydes. nih.govwikipedia.org This reaction is typically catalyzed by a weak base like piperidine (B6355638) in ethanol (B145695) and can proceed with high yields, often exceeding 70%. nih.gov

Furthermore, the ketone groups can be functionalized with reagents like malononitrile (B47326) to enhance the electron-accepting properties of the indane-1,3-dione core. nih.gov Another synthetic strategy involves the reaction of 1-(2-bromophenyl)-2-phenylethanone (B1337968) derivatives with carbon monoxide and a palladium catalyst, followed by hydrolysis, to yield 2-substituted indane-1,3-diones. nih.gov This method has been shown to tolerate a variety of substituents on the aromatic ring. nih.gov

Reagent/CatalystProduct TypeYield (%)Reference
Aromatic Aldehydes / Piperidine5-Arylidenyl-2,4-thiazolidinedione>70 nih.govresearchgate.net
1-(2-bromophenyl)-2-phenylethanone / CO, Pd catalyst2-Aryl-substituted indane-1,3-diones61-75 nih.gov

Multi-Component Reactions (MCRs) and Domino Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. rug.nlnih.gov These reactions are atom-economical and environmentally friendly. nih.gov Indane-1,3-dione and its derivatives are excellent substrates for MCRs, often involving an initial Knoevenagel condensation followed by a cyclization reaction, such as a Michael addition. nih.gov

Knoevenagel Condensation Applications

The Knoevenagel condensation is a cornerstone of many MCRs involving indane-1,3-diones. nih.govwikipedia.org It involves the reaction of an active methylene compound, like the one in the indane-1,3-dione ring system, with an aldehyde or ketone. wikipedia.org This reaction is versatile and can be catalyzed by various bases. wikipedia.org A notable modification is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.org

Recent advancements have focused on developing greener protocols for the Knoevenagel condensation, including catalyst-free and water-mediated approaches. rsc.org Sequential Knoevenagel condensation/cyclization reactions have been developed to synthesize indene and benzofulvene derivatives. acs.orgnih.gov The selectivity of these reactions towards a particular product can often be controlled by the reaction conditions. acs.orgnih.gov For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield benzylidene malonates, cyclized indenes, or dehydrogenated benzofulvenes depending on the catalyst and reaction time. acs.orgnih.gov

ReactantsCatalyst/ConditionsMajor ProductYield (%)Reference
2-(1-phenylvinyl)benzaldehyde, MalonatePiperidine, AcOH, Benzene (B151609), 80°C, 1.5hBenzylidene malonate75 acs.orgnih.gov
2-(1-phenylvinyl)benzaldehyde, MalonatePiperidine, AcOH, Benzene, 80°C, 17hIndene derivative56 acs.orgnih.gov
2-(1-phenylvinyl)benzaldehyde, MalonateTiCl4-pyridine, CH2Cl2, rtIndene derivative79 acs.orgnih.gov

Annulation and Cyclization Pathways Leading to Substituted Indenediones

Annulation and cyclization reactions provide powerful pathways to construct the indenedione core and its substituted derivatives. One-pot three-component reactions of ninhydrin (a hydrated form of indane-1,2,3-trione), malononitrile, and various diamines in water can efficiently produce imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives in high yields (73–98%) and short reaction times. nih.govresearchgate.net This method is notable for its green solvent and catalyst-free conditions. nih.govresearchgate.net

Another innovative approach involves a triethylamine-promoted one-pot three-component reaction of alkyl glycinate (B8599266) hydrochloride, dialkyl but-2-ynedioates, and 2-(2-hydroxybenzylidene)-1,3-indanediones. rsc.org This reaction proceeds through a cascade process involving the in-situ generation of an azomethine ylide, a 1,3-dipolar cycloaddition, and subsequent annulation of a phenoxide to yield complex polycyclic structures. rsc.org Furthermore, rhodium-catalyzed tandem annulation and (5+1) cycloaddition reactions using 3-hydroxy-1,4-enynes as a five-carbon component have been developed for the synthesis of various carbocyclic and heterocyclic systems. nih.gov Gold-catalyzed bicyclic annulations between 4-hydroxy-1,5-diynamides and nitrones also represent a novel strategy for constructing cyclopentene-fused isoxazoles. rsc.org

Stereoselective and Regioselective Synthesis Strategies

Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis. In the context of indenedione derivatives, copper-catalyzed additions of amine derivatives and alcohols to alkenes have emerged as a valuable tool for the stereoselective synthesis of various nitrogen and oxygen-containing heterocycles. nih.gov These reactions can proceed with good diastereoselectivity. nih.gov For instance, the copper(II)-catalyzed oxyamination of alkenols with exogenous amine derivatives can produce tetrahydrofurans and morpholines with good diastereoselectivity. nih.gov The mechanism of these reactions is thought to involve a rate-determining and enantiodetermining cis-aminocupration step. nih.gov

Reactivity and Reaction Mechanisms of 5 Hydroxy 3h Indene 1,2 Dione

Reactions at the Indenedione Moiety

The indenedione core of 5-hydroxy-3H-indene-1,2-dione is characterized by the presence of two carbonyl groups, which are central to its reactivity. These groups can undergo a variety of transformations, including additions, condensations, and redox reactions.

The carbonyl groups of the indenedione system are electrophilic and thus susceptible to nucleophilic attack. This reactivity underpins a range of addition and condensation reactions. A notable example is the Knoevenagel condensation, a reaction that involves the condensation of an active methylene (B1212753) compound with a carbonyl group. nih.govencyclopedia.pub Due to the two ketone groups, indane-1,3-dione and its derivatives are well-suited for such reactions. nih.govencyclopedia.pub For instance, the condensation with aldehydes or other carbonyl-containing compounds, often catalyzed by a weak base like piperidine (B6355638) or triethylamine, leads to the formation of new carbon-carbon bonds at the active methylene position (C2). nih.govencyclopedia.pubresearchgate.net

In the case of substituted indane-1,3-diones, the regioselectivity of the Knoevenagel condensation can be influenced by the nature of the substituents. For example, 5-alkoxy-1H-indene-1,3(2H)-diones can undergo selective condensation due to the electronic effects of the alkoxy group, which activates one carbonyl group over the other. nih.govencyclopedia.pubmdpi.com This directing effect allows for controlled synthesis of specific isomers.

Furthermore, the indenedione moiety can participate in multicomponent reactions, which are efficient processes that form complex molecules in a single step. These reactions often involve a cascade of events, such as a combination of Knoevenagel condensation and Michael addition, to generate diverse molecular architectures. nih.gov

A characteristic reaction of indane-1,3-dione itself is self-condensation under basic or acidic conditions to form a dimeric adduct known as bindone. nih.govencyclopedia.pubmdpi.com This reaction highlights the dual role of the molecule as both a nucleophile (after deprotonation at the C2 position) and an electrophile.

Keto-enol tautomerism is a fundamental process for carbonyl compounds possessing an α-hydrogen. wikipedia.orgmasterorganicchemistry.com This equilibrium involves the interconversion between the keto form and the enol form, which is an alkene with a hydroxyl group. wikipedia.org For this compound, the presence of hydrogen atoms on the carbon adjacent to the carbonyl groups allows for the formation of enol tautomers.

The position of the keto-enol equilibrium is influenced by several factors, including solvent, temperature, and the presence of other functional groups that can stabilize the enol form. masterorganicchemistry.com In many simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. wikipedia.org However, for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.comlibretexts.org This creates a stable six-membered ring-like structure.

The enolization process can be catalyzed by either acid or base. masterorganicchemistry.com In the presence of a base, an enolate anion is formed by deprotonation of the α-carbon. wikipedia.org This enolate is a key intermediate in many reactions of carbonyl compounds. Acid catalysis, on the other hand, involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to yield the enol.

The specific enol tautomers that can be formed from this compound would depend on which α-hydrogen is involved in the tautomerization. The relative stability of these different enol forms would be governed by factors such as conjugation and steric effects. libretexts.orgstackexchange.com

The diketone system of the indenedione moiety can undergo both oxidation and reduction reactions. The susceptibility to oxidation or reduction depends on the specific reagents and reaction conditions employed.

Oxidation of the indane skeleton to an indane-1,3-dione can be achieved using various oxidizing agents. While not a direct reaction of the diketone system itself, it is a key synthetic route to this class of compounds. Reagents such as N-hydroxyphthalimide (NHPI) in combination with a co-catalyst, or chromium-based oxidants like pyridinium (B92312) dichromate (PCC), have been used for this transformation, although yields can sometimes be modest. nih.govencyclopedia.pub

Conversely, the carbonyl groups of the indenedione can be reduced. Standard reduction methods for ketones, such as catalytic hydrogenation or the use of hydride reagents, could potentially reduce one or both of the carbonyl groups to hydroxyl groups, yielding the corresponding diol. The selectivity of such a reduction would be a key consideration, as it might be possible to selectively reduce one carbonyl group over the other under controlled conditions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring of this compound imparts another layer of reactivity to the molecule, allowing for transformations typical of phenols.

The hydroxyl group attached to the aromatic ring is phenolic in nature, meaning it is more acidic than a typical alcohol. This increased acidity is due to the resonance stabilization of the corresponding phenoxide anion, where the negative charge is delocalized over the aromatic ring. The pKa of a phenolic hydroxyl group is a measure of its acidity. For comparison, the pKa of phenol (B47542) itself is approximately 10. The specific pKa of the hydroxyl group in this compound would be influenced by the electron-withdrawing effects of the indenedione moiety.

Due to its acidity, the hydroxyl group can react with bases to form salts. For example, treatment with a base like potassium hydroxide (B78521) would lead to the formation of the corresponding potassium salt. nih.gov This acid-base chemistry is a fundamental property that can be exploited in various synthetic and purification procedures. The formation of a salt can alter the solubility of the compound, which can be useful for separations.

The phenolic hydroxyl group can undergo esterification and etherification reactions to form the corresponding esters and ethers.

Esterification typically involves the reaction of the hydroxyl group with a carboxylic acid or a carboxylic acid derivative, such as an acyl chloride or an anhydride. nih.gov These reactions are often catalyzed by an acid or a base. The formation of an ester would replace the hydrogen of the hydroxyl group with an acyl group.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method for etherification of phenols is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide ion (formed by treating the phenol with a strong base) with an alkyl halide. This reaction would introduce an alkyl group onto the oxygen atom of the hydroxyl group. Alternatively, other etherification methods could also be employed. nih.gov

These derivatizations of the hydroxyl group can be used to modify the properties of the molecule, such as its solubility, steric bulk, and electronic characteristics, which can be important for various applications.

Participation in Hydrogen Bonding Networks

The molecular structure of this compound, featuring both hydroxyl and carbonyl groups, allows for its participation in both intramolecular and intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens serve as hydrogen bond acceptors.

Intramolecularly, a hydrogen bond can form between the 5-hydroxy group and the adjacent carbonyl group at position 1. This interaction can influence the planarity of the molecule and the acidity of the hydroxyl proton. In similar ortho-hydroxyaryl ketones, such intramolecular hydrogen bonds are known to affect their chemical and physical properties.

Intermolecularly, this compound can form extensive hydrogen-bonding networks with solvent molecules and other reagents. In protic solvents, the hydroxyl and carbonyl groups can engage in hydrogen bonding, which can affect the compound's solubility and reactivity. For instance, in reactions with amino acids, the formation of hydrogen bonds between the reagent and the amino acid is a crucial initial step. The ability of the hydroxyl group to participate in these networks can modulate the reaction rate and the stability of intermediates.

The presence of the 5-hydroxy group, as compared to the unsubstituted indane-1,2-dione, introduces an additional site for hydrogen bonding, potentially altering the reaction pathways and the properties of the resulting products.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is largely characterized by the electrophilicity of its carbonyl carbons. A significant area of its application, by analogy to the parent indane-1,2-dione, is in the detection of amino acids.

The reaction with amino acids proceeds through a complex mechanism. Initially, the amino group of the amino acid performs a nucleophilic attack on one of the carbonyl carbons of the indenedione. This is followed by dehydration to form a Schiff base or imine. This intermediate is highly conjugated and is responsible for the color and fluorescence observed in these reactions. The presence of the 5-hydroxy group can influence the electronic properties of the aromatic ring, thereby affecting the stability and spectral properties of the resulting chromophore.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature. However, studies on the parent indane-1,2-dione provide a framework for understanding these aspects. The reaction with amino acids is known to be sensitive to solvent and pH.

The formation of a hemiketal, when dissolved in alcohol solvents, has been shown to diminish the reactivity of indane-1,2-dione towards amino acids. nih.gov It is plausible that this compound exhibits similar behavior. The kinetics of the reaction are also influenced by the nature of the amino acid.

Table 1: Factors Influencing Reaction Kinetics of Indane-1,2-dione Derivatives with Amino Acids

FactorInfluence on Reaction RateRationale
Solvent Protic solvents like methanol (B129727) can decrease the rate.Formation of a less reactive hemiketal intermediate. nih.gov
pH Optimal pH range exists for the reaction.Affects the protonation state of the amino acid and the catalyst.
Catalyst Lewis acids like zinc chloride can enhance the rate.Catalyzes the reaction and can enhance the fluorescence of the product. researchgate.net
Substituents Electron-donating or -withdrawing groups on the aromatic ring.Modulates the electrophilicity of the carbonyl carbons and the stability of intermediates.

Characterization of Reaction Intermediates

The primary intermediate in the reaction of indane-1,2-diones with amino acids is a Schiff base. Spectroscopic studies on the reaction of the parent indane-1,2-dione have helped to characterize these transient species. For this compound, the corresponding Schiff base intermediate would possess an extended chromophore due to the hydroxyl group, which would likely alter its absorption and emission spectra.

In some reactions, a hemiacetal or hemiketal can be formed as an intermediate, particularly when the reaction is carried out in an alcohol-based solvent. nih.gov For this compound, this would involve the addition of an alcohol molecule to one of the carbonyl groups.

The use of advanced spectroscopic techniques, such as mass spectrometry and NMR, has been crucial in identifying and characterizing these short-lived intermediates in related systems. nih.govnih.gov

Table 2: Key Intermediates in the Reaction of Indane-1,2-diones

IntermediateDescriptionMethod of Characterization
Hemiketal Formed by the addition of an alcohol to a carbonyl group.NMR and Mass Spectrometry. nih.gov
Schiff Base (Imine) Formed from the condensation of a carbonyl group and a primary amine.UV-Vis Spectroscopy, Mass Spectrometry.

Transition State Analysis in Catalyzed Reactions

The analysis of transition states in reactions involving this compound is a complex field, often relying on computational chemistry. In catalyzed reactions, such as the zinc chloride-promoted reaction with amino acids, the metal ion is believed to coordinate to the carbonyl oxygen atoms. This coordination increases the electrophilicity of the carbonyl carbons, thereby lowering the activation energy of the nucleophilic attack by the amino acid.

The transition state for this key step would involve the formation of a new carbon-nitrogen bond. The geometry and energy of this transition state are critical in determining the reaction rate. The presence of the 5-hydroxy group could influence the stability of the transition state through electronic effects and by participating in hydrogen bonding within the transition state complex.

For catalyzed aldol-type reactions, which are also possible for dicarbonyl compounds, the transition state often involves a cyclic structure where the catalyst, reactants, and solvent molecules are precisely arranged. nih.gov While specific studies on this compound are lacking, analogies can be drawn from related systems where computational studies have elucidated the structures of such transition states.

Advanced Spectroscopic Methodologies for Structural Elucidation in 5 Hydroxy 3h Indene 1,2 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.

Application of Advanced 1D NMR Techniques (e.g., ¹H, ¹³C) for Complex Systems

For a molecule such as 5-hydroxy-3H-indene-1,2-dione, one-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, would provide the foundational spectroscopic data.

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the number of protons of each type), and multiplicity (splitting patterns caused by neighboring protons). The aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons on the five-membered ring would exhibit characteristic signals. The hydroxyl proton's chemical shift could vary depending on the solvent and concentration.

¹³C NMR: This technique would identify the number of unique carbon atoms in the molecule, including the carbonyl carbons of the dione (B5365651) group, the aromatic carbons, and the aliphatic carbon of the methylene group. The chemical shifts of the carbonyl carbons would be particularly downfield due to their electron-withdrawing nature.

Utilization of 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the molecular structure from the 1D NMR data, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, primarily between adjacent protons. It would be crucial for tracing the connectivity of the protons within the aromatic and aliphatic moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be vital for connecting the different fragments of the molecule, for instance, by showing correlations from the methylene protons to the carbonyl carbons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is instrumental in determining the stereochemistry and conformation of a molecule.

Solid-State NMR for Crystalline Forms or Solid-Phase Reactions

In the absence of suitable crystals for X-ray diffraction or for studying the compound in its native solid form, solid-state NMR (ssNMR) would be a valuable tool. It provides information about the molecular structure and packing in the solid state, which can differ from the solution state.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity.

Fragmentation Pathway Analysis in Mass Spectrometry

By subjecting the ionized molecule to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is produced. Analyzing these fragments provides clues about the molecule's structure. For this compound, expected fragmentation pathways could involve the loss of carbon monoxide (CO) from the dione moiety or other characteristic cleavages of the ring system. The specific fragmentation pattern is influenced by the position of the hydroxyl group.

While the specific experimental data for this compound is not available, the application of the above-mentioned spectroscopic methodologies would be the standard and necessary approach for its complete structural elucidation. Further research is required to provide the detailed spectroscopic data needed for a comprehensive understanding of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.

The vibrational spectra of ninhydrin (B49086) have been extensively studied through both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT). dtic.miliucr.org The Fourier Transform Infrared (FT-IR) and FT-Raman spectra, typically recorded in the 4000–400 cm⁻¹ and 3600–50 cm⁻¹ ranges respectively, reveal key structural features. iucr.org

The most notable vibrations are associated with the hydroxyl (O-H) and carbonyl (C=O) groups of the stable dihydroxy form. The O-H stretching vibrations are typically observed as broad bands in the high-frequency region of the IR spectrum. The carbonyl stretching vibrations give rise to intense bands, and their exact positions can indicate the nature of the electronic environment and hydrogen bonding within the molecule. The aromatic ring also produces characteristic C-H and C=C stretching and bending vibrations. Detailed assignments based on DFT calculations provide a correlation between observed spectral peaks and specific molecular motions. dtic.miliucr.org

Table 1: Selected Characteristic Vibrational Frequencies for this compound (Ninhydrin Hydrate) Data sourced from experimental and theoretical studies. dtic.miliucr.org

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Description
O-H Stretch ~3300 - 3200 - Stretching of the hydroxyl groups.
C-H Stretch (Aromatic) ~3100 - 3000 ~3075 Stretching of C-H bonds in the benzene ring.
C=O Stretch ~1740 - 1710 ~1740 - 1710 Symmetric and asymmetric stretching of the two carbonyl groups.
C=C Stretch (Aromatic) ~1600 - 1450 ~1600 - 1580 Stretching of carbon-carbon bonds within the aromatic ring.
O-H Bend ~1400 - 1300 - In-plane bending of the hydroxyl groups.
C-O Stretch ~1100 - 1000 ~1080 Stretching of the single bonds between carbon and the hydroxyl oxygens.

Vibrational spectroscopy is instrumental in monitoring chemical reactions involving this compound. The most classic example is its reaction with primary amino acids to form the intensely colored product known as Ruhemann's purple. wikipedia.org By monitoring the disappearance of the reactant's characteristic peaks (e.g., the specific carbonyl and hydroxyl bands of ninhydrin) and the appearance of new peaks corresponding to the product chromophore, the progress of the reaction can be tracked in real-time. Techniques like Surface-Enhanced Raman Scattering (SERS) have been utilized to enhance the signal of the reaction products, allowing for highly sensitive determination of amino acids. nih.gov

Furthermore, IR and Raman spectroscopy are effective for assessing the purity of this compound samples. The presence of impurities, such as starting materials, by-products, or degradation products, can be detected by the appearance of extraneous peaks in the spectrum. For instance, changes in the FTIR spectrum of ninhydrin solutions over time can indicate degradation or instability. acs.org The sharpness and position of key bands can also provide information about the crystalline state and hydration level of the compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to an excited state. This technique is particularly useful for analyzing compounds with chromophores—the parts of a molecule responsible for its color.

This compound itself is a pale yellow solid. biochemden.com Its primary use, however, revolves around the formation of a highly conjugated and intensely colored chromophore, Ruhemann's purple, upon reaction with primary amines. wikipedia.orgnist.gov This product is the result of a condensation reaction where the amine reacts with two ninhydrin molecules to form a new molecule with an extended π-system. researchgate.net This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum into the visible region.

The UV-Vis spectrum of the Ruhemann's purple chromophore derived from α-amino acids typically shows a strong absorption maximum (λmax) around 570 nm, which is responsible for its characteristic deep purple color. biochemden.comnist.gov Studies have also identified other absorption bands for the complexes of amino acids with ninhydrin, including maxima near 404 nm and in the UV region around 290 nm. wikipedia.orgbiochemden.com

Table 2: Key UV-Vis Absorption Maxima for Ninhydrin and its Reaction Products Data sourced from spectrophotometric studies of ninhydrin-amino acid complexes. wikipedia.orgbiochemden.comnist.gov

Species Absorption Maximum (λmax) Solvent/Conditions Associated Color
Ruhemann's Purple (from α-amino acids) ~570 nm Aqueous buffer Purple/Blue
Ninhydrin-Amino Acid Complex ~404 nm Aqueous buffer -
Ninhydrin-Amino Acid Complex ~290 nm Near UV region Colorless

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity of the solvent. researchgate.net This effect arises because different solvents can stabilize the electronic ground state and the excited state of the solute to different extents, thereby altering the energy of the electronic transition. researchgate.netchemeo.com

In research involving this compound and its derivatives, solvatochromic effects are an important consideration. The position and intensity of the absorption bands can be influenced by the solvent system used. For example, the use of organic solvents like ethanol (B145695) has been noted to accelerate the ninhydrin-amino acid reaction and produce a hyperchromic effect—an increase in absorption intensity. mdpi.com Studies on related indanedione structures have shown that the electronic and NMR spectra can shift significantly when the solvent is changed from a nonpolar medium to a polar one like dimethyl sulfoxide (B87167) or trifluoroacetic acid, indicating a strong interaction between the solvent and the molecule's electronic structure. researchgate.net These effects are critical for optimizing analytical methods and for fundamental studies of the reaction mechanism.

X-ray Crystallography for Definitive Structural Confirmation

While spectroscopic methods provide invaluable data on functional groups and electronic properties, X-ray crystallography offers the most definitive and unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

The crystal structure of this compound (as its stable hydrate) was solved by R. C. Medrud in 1969. iucr.org The analysis confirmed that the molecule exists as 2,2-dihydroxy-1H-indene-1,3(2H)-dione, resolving any ambiguity about its gem-diol structure. The crystallographic data revealed that the crystals are monoclinic, belonging to the space group P2₁, with two molecules per unit cell. dtic.miliucr.org

Key Crystallographic Data for Ninhydrin:

Crystal System: Monoclinic iucr.org

Space Group: P2₁ iucr.org

Cell Dimensions: a = 11.24 Å, b = 6.06 Å, c = 5.77 Å, β = 99.1° iucr.org

The X-ray structure also elucidated the intermolecular forces that stabilize the crystal packing. The molecules are organized into layers held together by a network of hydrogen bonds. Two types of hydrogen bonds were identified: hydroxyl-hydroxyl bonds that form a helical chain and hydroxyl-carbonyl bonds. iucr.org This detailed structural information is fundamental to understanding the compound's physical properties and reactivity.

Determination of Molecular Geometry and Conformation

The definitive method for determining the precise molecular geometry of a crystalline compound is single-crystal X-ray diffraction. This technique allows for the unambiguous determination of the spatial coordinates of each atom in the crystal lattice, providing a detailed picture of the molecule's conformation, including bond lengths, bond angles, and torsion angles.

In a hypothetical crystallographic study of this compound, the indene (B144670) ring system, which consists of a fused benzene and cyclopentene (B43876) ring, would be of primary interest. The planarity of the bicyclic system and any deviations from it would be quantified. For instance, in related indandione derivatives, the benzene ring and the five-membered ring of the indandione moiety have been observed to be nearly coplanar, with only slight dihedral angles between them. A similar analysis for this compound would reveal the degree of planarity of its core structure.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental techniques like X-ray crystallography. researchgate.netontosight.ai DFT calculations can predict the optimized geometry of the molecule in the gaseous phase, providing a theoretical model that can be compared with experimental results. researchgate.net This comparison helps in understanding the effects of crystal packing forces on the molecular conformation.

The expected output from such an analysis for this compound would include detailed tables of its geometric parameters.

Table 1: Hypothetical Selected Bond Lengths for this compound (Note: This table is illustrative and based on data from related structures. nih.gov Actual values would be determined experimentally.)

Atom 1Atom 2Bond Length (Å)
C1O1-
C2O2-
C5O3-
C3aC7a-
C4C5-

Table 2: Hypothetical Selected Bond Angles for this compound (Note: This table is illustrative and based on data from related structures. nih.gov Actual values would be determined experimentally.)

Atom 1Atom 2Atom 3Bond Angle (°)
O1C1C2-
O2C2C3-
C4C5C6-
C3C3aC7a-

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, understanding how molecules arrange themselves in a crystal is crucial. This is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. uni.lunajah.edu These interactions dictate the crystal's stability, density, and other macroscopic properties.

For this compound, the presence of a hydroxyl (-OH) group and two carbonyl (C=O) groups makes it a prime candidate for forming strong intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. These interactions would likely play a significant role in the crystal packing, potentially forming dimers or extended chains of molecules. uni.lu

In the case of this compound, one would expect to observe significant O···H/H···O contacts, indicative of hydrogen bonding. Additionally, C···H/H···C and H···H contacts would represent van der Waals forces, and potential π–π stacking interactions between the aromatic rings of adjacent molecules could also be identified. uni.lu

Table 3: Hypothetical Hydrogen Bond Geometry for this compound (Note: This table is illustrative, showing the type of data obtained from a crystallographic study. researchgate.net D, H, and A represent the donor, hydrogen, and acceptor atoms, respectively.)

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
O—H···O----
C—H···O----

By employing these advanced spectroscopic and analytical techniques, a complete and detailed structural profile of this compound can be established. This foundational knowledge is indispensable for any further investigation into the chemical and physical behavior of this compound.

Theoretical and Computational Chemistry Studies of 5 Hydroxy 3h Indene 1,2 Dione

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. For a molecule like 5-hydroxy-3H-indene-1,2-dione, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its structure, stability, and electronic characteristics. DFT methods, particularly those using hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy. Ab initio methods, while more computationally intensive, can provide benchmark results.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all its atomic coordinates. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is also crucial, especially concerning the hydroxyl (-OH) group. The orientation of the hydrogen atom of the hydroxyl group relative to the indene (B144670) ring can lead to different conformers. Computational methods would be used to calculate the energy of each possible conformer to identify the global minimum energy structure. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., has no imaginary frequencies).

Electronic Structure Analysis: HOMO-LUMO and Frontier Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be centered on the electron-deficient dione (B5365651) system.

Table 1: Representative Theoretical Electronic Properties Note: As specific research data for this compound is not available in the reviewed literature, this table illustrates the typical data generated from such a computational analysis. The values are hypothetical.

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.1 eV

Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be used to interpret experimental data.

NMR Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is invaluable for confirming the structure of synthesized compounds.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical Infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C=O stretching, O-H bending). These predicted spectra are essential for analyzing experimental vibrational spectra and identifying characteristic functional groups.

Reaction Pathway Modeling and Energy Profiles

Computational chemistry can be used to model the mechanism of chemical reactions, providing insights into how a reaction proceeds and why certain products are favored.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

To study a reaction involving this compound, such as its reaction with an amino acid, computational chemists would first identify the structure of the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating this structure is key to understanding the reaction's activation energy.

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state forwards to the products and backwards to the reactants. The IRC confirms that the identified TS correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.

Prediction of Reactivity and Selectivity

By calculating the energy barriers (activation energies) for different potential reaction pathways, computational methods can predict the reactivity and selectivity of this compound. For instance, in a reaction with a multifunctional molecule, calculations can determine which functional group on this compound is more likely to react and at what position.

The electronic structure analysis (HOMO-LUMO) also aids in predicting reactivity. The locations of the HOMO and LUMO can indicate the sites for orbital-controlled reactions, helping to explain regioselectivity and stereoselectivity.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, capturing the intricate dance of atoms and the influence of their environment. These simulations are instrumental in understanding how a molecule like this compound responds to its surroundings, particularly the effects of solvents on its structure and reactivity.

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can significantly alter the conformational landscape and chemical reactivity of a solute. For polar molecules like this compound, which possesses both a hydroxyl and two carbonyl groups, the choice of solvent is paramount. Computational studies on similar molecules, such as hydroxyquinones and related systems, have demonstrated that solvents can influence tautomeric equilibria and the strength of intramolecular hydrogen bonds. researchgate.net

For instance, in a study of a model system for 5-iminodaunomycin, density functional theory (DFT) calculations revealed the profound impact of the environment on the stability of different tautomers. researchgate.net While gas-phase calculations provide a baseline, the inclusion of a solvent model, either explicit (individual solvent molecules) or implicit (a continuous medium), is necessary for a more realistic representation. The use of polar solvents would be expected to stabilize charge-separated states and influence the proton transfer barrier associated with the hydroxyl group.

MD simulations can explicitly model the reorganization of solvent molecules around the solute, providing a dynamic picture of the solvation shell. This is critical for understanding reaction mechanisms where the solvent plays a direct role, such as in proton transfer reactions or nucleophilic additions to the carbonyl groups. The simulations can track key structural parameters, such as bond lengths and angles, within the solute to reveal how the solvent perturbs its geometry.

Non-Covalent Interactions and Hydrogen Bonding Studies

Non-covalent interactions (NCIs) are the cornerstone of supramolecular chemistry and play a pivotal role in determining the condensed-phase properties of molecules. For this compound, the intramolecular hydrogen bond between the hydroxyl group and an adjacent carbonyl oxygen is a defining feature. Additionally, intermolecular hydrogen bonds and other van der Waals forces dictate its crystal packing and interactions with other molecules.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for characterizing these weak interactions. nih.govsujps.com QTAIM, developed by Richard Bader, analyzes the topology of the electron density to identify bond critical points (BCPs) that signify the presence of an interaction. sujps.com The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction's strength and nature. nih.govsujps.com

NCI analysis, on the other hand, provides a visual representation of non-covalent interactions in three-dimensional space. researchgate.net It plots the reduced density gradient (RDG) against the electron density, allowing for the color-coded visualization of different interaction types: strong attractive interactions like hydrogen bonds are typically shown in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red. researchgate.net

Studies on compounds with similar intramolecular O-H···O=C hydrogen bonds, such as 2-hydroxy-3-iodo-5-nitroacetophenone, have used these methods to confirm the presence of a pseudo-aromatic ring formed by the hydrogen bond. researchgate.net For this compound, these analyses would be expected to reveal a strong intramolecular hydrogen bond, contributing significantly to its planar structure and influencing the chemical shifts observed in NMR spectroscopy.

The interplay of these non-covalent forces is crucial for understanding the crystal engineering of this compound. The ability to form both intra- and intermolecular hydrogen bonds suggests the potential for complex and ordered three-dimensional structures. For example, studies on the adducts of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) with various bases have revealed extensive hydrogen-bonded networks leading to layered and three-dimensional assemblies. researchgate.net

Below is an illustrative table summarizing the computational methods used to study non-covalent interactions in molecules analogous to this compound.

Computational MethodInformation ProvidedApplication to this compound (Hypothetical)
Quantum Theory of Atoms in Molecules (QTAIM) - Identification of Bond Critical Points (BCPs) - Electron density (ρ) at BCPs - Laplacian of electron density (∇²ρ) at BCPs- Confirmation of the intramolecular O-H···O hydrogen bond. - Quantification of the strength of intra- and intermolecular hydrogen bonds.
Non-Covalent Interaction (NCI) Analysis - 3D visualization of non-covalent interactions - Color-coded mapping of interaction types (attractive vs. repulsive)- Visualizing the spatial extent of the intramolecular hydrogen bond. - Identifying regions of van der Waals interactions and steric repulsion in crystal packing.
Density Functional Theory (DFT) Energy Calculations - Calculation of interaction energies - Determination of relative conformational stabilities- Estimating the energy of the intramolecular hydrogen bond. - Predicting the most stable tautomeric form.
Molecular Dynamics (MD) Simulations - Dynamic behavior of the molecule over time - Solvation shell structure and dynamics - Conformational changes in solution- Simulating the effect of different solvents on the molecular structure. - Observing the dynamics of the intramolecular hydrogen bond.

Role of 5 Hydroxy 3h Indene 1,2 Dione in Advanced Synthetic Chemistry Research and Material Science Applications

As a Versatile Synthon in Organic Synthesis

The reactivity of the dicarbonyl moiety and the active methylene (B1212753) group (in its tautomeric form, 1,3-dione) makes 5-hydroxy-3H-indene-1,2-dione an excellent synthon for creating a diverse array of organic molecules. The electron-withdrawing nature of the ketone groups enhances the acidity of adjacent protons, facilitating a variety of condensation and addition reactions.

The 1,2-dicarbonyl functionality of this compound (often in its hydrated form, analogous to ninhydrin) is an ideal electrophilic partner for reactions with binucleophiles to construct a wide range of heterocyclic systems. Condensation reactions with compounds containing adjacent nucleophilic groups, such as diamines, amino alcohols, and aminothiols, provide direct routes to fused heterocycles.

For instance, the reaction of indane-1,2,3-trione (ninhydrin) with various diamines in water has been shown to produce imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives in high yields. kyushu-u.ac.jp Similarly, multicomponent reactions involving ninhydrin (B49086), various amines, and other reagents can lead to the formation of complex structures like dihydroxyindeno[1,2-d]imidazoles. tandfonline.com The 5-hydroxy derivative is expected to undergo similar transformations, yielding heterocyclic products with an additional functional group for further manipulation or to tune the molecule's properties. The reaction of acetyl and cinnamoyl indandiones with aminozoles like 3-amino-1,2,4-triazole also leads to the formation of complex indenoazolo-pyrimidines. jchemlett.com

The versatility of this scaffold is further demonstrated by its use in synthesizing pharmacologically relevant heterocyclic frameworks such as 5-amino-2,5-dihydro-1-benzoxepines and various indazole derivatives. nih.govsci-hub.se The indane-1,3-dione core is a key intermediate in the synthesis of 4-azafluorenones (indeno[1,2-b]pyridines), which exhibit interesting biological activities. samipubco.com The introduction of a 5-hydroxy group onto this core would produce functionalized heterocycles with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Scaffolds Derived from Indenedione Precursors

Precursor(s)Reagent(s)Resulting Heterocyclic Scaffold
Ninhydrin, Malononitrile (B47326), DiaminesWater (solvent)Imidazolidin-2-ylidene-indenedione, Pyrimidine-2-ylidene-indenedione
Ninhydrin, Amines, 2-hydroxy-1,4-naphthoquinone (B1674593)One-pot reactionDihydroxyindeno[1,2-d]imidazoles, Naphthoquinone substituted indandiones
Indane-1,3-dioneVarious reagents4-Azafluorenones (Indeno[1,2-b]pyridines)
Acetyl/Cinnamoyl Indandiones3-Amino-1,2,4-triazoleIndenoazolopyrimidines

This table showcases the types of heterocyclic systems that can be synthesized from indenedione precursors, indicating the potential synthetic routes for derivatives of this compound.

The indenedione framework can serve as a foundational unit for the construction of larger, more complex polycyclic aromatic systems. These extended π-systems are of significant interest in materials science for their electronic and photophysical properties. One approach to such systems is through ring-forming reactions that expand the aromatic core.

For example, the synthesis of indeno[1,2-b]fluorene-6,12-dione (B1644032) derivatives, which are polycyclic aromatic compounds, demonstrates the utility of the indane core in creating larger fused systems. sci-hub.se Another strategy involves the conversion of indanones into α-diazoindanones. These intermediates can undergo reactions like ring contraction, providing a pathway to different condensed aromatic structures. acs.org The 5-hydroxy group on the starting indenedione would be carried through these synthetic sequences, resulting in functionalized polycyclic aromatic compounds with tailored properties.

The bifunctional nature of this compound makes it a candidate for integration into macrocyclic structures. The dicarbonyl moiety can undergo reactions to form part of the macrocyclic ring, while the phenolic hydroxyl group can serve as an attachment point or a site for further functionalization.

A notable example in the parent indane-1,3-dione series is the synthesis of crown ether derivatives. nih.gov By reacting a derivatized indane-1,3-dione with a polyether chain, a macrocycle is formed that combines the rigid indane unit with the flexible and ion-coordinating crown ether loop. The 5-hydroxy group on the aromatic ring of this compound could be used to anchor such a macrocyclic structure to a surface or another molecule. Furthermore, domino reactions involving indane-1,3-dione derivatives have been used to create complex spirobi[indene] systems, which can be considered precursors to more elaborate three-dimensional macrocyclic architectures. nih.gov The field of marine-derived macrocyclic alkaloids also showcases a vast diversity of large ring structures, many of which are built from smaller heterocyclic and aromatic precursors, highlighting the potential for synthons like this compound in this area of research. nih.gov

Applications in Organic Electronics and Materials Research

The electron-accepting character of the indenedione core, combined with the potential for modification at the hydroxyl group, makes this compound a promising component for advanced materials. Its derivatives are being explored for applications in organic electronics, where tunable electronic properties are crucial.

The indane-1,3-dione unit is a known electron acceptor and can be used to create push-pull dyes. nih.gov In these systems, the indenedione core is connected to an electron-donating group through a π-conjugated bridge. This arrangement leads to a low-energy intramolecular charge-transfer transition, resulting in strong absorption in the visible or even near-infrared region of the electromagnetic spectrum.

The synthesis of such dyes often involves a Knoevenagel condensation between the active methylene group of the indane-1,3-dione and an aromatic aldehyde bearing an electron-donating group. The 5-hydroxy group in this compound can be etherified or otherwise modified to introduce a variety of substituents, allowing for fine-tuning of the dye's color and properties. For instance, creating metallized acid dyes by complexing dye molecules with metal ions like Fe(II) or Cu(II) can enhance their fastness properties on fabrics. samipubco.comsamipubco.com The ability to create a diverse library of colored compounds makes this scaffold highly attractive for applications in textiles, organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells.

The development of new organic semiconductors is critical for the advancement of flexible and low-cost electronic devices. The indenedione scaffold has proven to be a valuable component in the design of these materials.

Recent research has demonstrated the synthesis of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivatives, which exhibit tautomerism and can function as organic semiconductors. rsc.org These molecules are synthesized through the reaction of an indan-1,3-dione with ninhydrin. kyushu-u.ac.jprsc.org A key finding is that the introduction of functional groups onto the benzene (B151609) rings of the starting materials is a viable strategy for tuning the material's properties. kyushu-u.ac.jp This directly implies that this compound could be a key precursor for a new class of BIT-based semiconductors. The hydroxyl group could influence the molecular packing in the solid state through hydrogen bonding, which is a critical factor for efficient charge transport. In one study, a monoalkylated BIT derivative showed a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹. rsc.org

Table 2: Properties of an Organic Semiconductor Derived from Indandione Precursors

Compound ClassSynthetic PrecursorsKey PropertyReported Performance
3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivativesIndan-1,3-dione, NinhydrinTautomerism, Hole MobilityHole mobility up to 0.012 cm² V⁻¹ s⁻¹ in an organic field-effect transistor

This table highlights the potential of indenedione-based materials in organic electronics, suggesting a promising application for derivatives of this compound.

Precursor for Advanced Polymer Architectures

The bifunctional nature of this compound, containing both a phenolic hydroxyl group and reactive ketone functionalities, theoretically positions it as a candidate monomer for the synthesis of novel polymer architectures. While extensive research on the specific use of this compound as a primary monomer in polymerization is not widely documented in publicly available literature, its structural motifs suggest potential pathways for incorporation into polymer chains. The indane-1,3-dione scaffold, a closely related structure, is recognized as a versatile building block in photopolymerization and for creating complex molecular structures. nih.govresearchgate.net

The hydroxyl group on the aromatic ring could potentially undergo polycondensation reactions with diacids or their derivatives to form polyesters. Similarly, the ketone groups, particularly the activated methylene group situated between them in the tautomeric form, offer sites for various chemical modifications that could be adapted for polymerization processes. For instance, Knoevenagel condensation reactions, which are common for indane-1,3-dione derivatives, could be employed to introduce polymerizable groups. researchgate.net

Although direct polymerization of this compound is not a well-explored area, the synthesis of functional polyesters and other copolymers from monomers containing multiple hydroxyl groups is a subject of ongoing research. nih.govnih.gov These studies often focus on achieving high molecular weight and controlling the degree of branching. nih.gov The principles from these studies could theoretically be applied to this compound, leveraging its unique electronic and structural properties to create polymers with specialized characteristics.

Development of Chemical Probes and Sensing Materials

The indene-dione framework, particularly in its hydrated form known as ninhydrin (2,2-dihydroxyindane-1,3-dione), is renowned for its role in chemical sensing, most famously for the detection of amino acids. wikipedia.orgnih.gov The introduction of a hydroxyl group at the 5-position of the indene (B144670) ring in this compound can modulate the electronic properties of the system, influencing its sensitivity and selectivity as a chemical probe.

Design Principles for Colorimetric and Fluorometric Sensors

The design of colorimetric and fluorometric sensors based on the this compound scaffold follows principles centered on the generation of a distinct optical signal upon interaction with a target analyte.

Colorimetric Sensors: The primary design principle for colorimetric sensors is the generation of a new chromophore or a significant shift in the absorption spectrum of the existing one upon analyte binding. For indene-dione derivatives, this is classically achieved through the reaction with primary amines, such as those found in amino acids. nih.gov The reaction produces a highly conjugated molecule known as Ruhemann's purple, which exhibits a strong absorption in the visible region, leading to a distinct color change. wikipedia.org The hydroxyl group in the 5-position can influence the color of the resulting complex through its electron-donating effect, potentially fine-tuning the sensor's response.

Fluorometric Sensors: For fluorometric sensors, the design focuses on modulating the fluorescence properties of the molecule. This can be achieved through several mechanisms:

Photoinduced Electron Transfer (PET): In the free sensor molecule, a fluorescent core can be quenched by a nearby electron-rich or electron-poor group. Upon binding to an analyte, the PET process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): Many fluorometric sensors are designed with a donor-acceptor (D-π-A) structure. The indene-dione moiety can act as an excellent electron acceptor. Interaction with an analyte can alter the efficiency of the ICT process, resulting in a change in the fluorescence emission wavelength or intensity.

Aggregation-Induced Emission (AIE): Some indene-dione derivatives can be designed to be non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon that can be triggered by the presence of a specific analyte.

The table below summarizes key design principles for sensors based on indene-dione scaffolds.

Sensor TypeDesign PrincipleMechanism of Signal GenerationExample Analyte
ColorimetricFormation of a new, highly conjugated system.Reaction with the analyte to form a colored product (e.g., Ruhemann's Purple).Amino Acids
FluorometricModulation of electronic transitions.Inhibition of PET, alteration of ICT, or induction of AIE upon analyte binding.Metal Ions, Anions

Mechanistic Basis of Chemo-sensing Interactions

The chemo-sensing mechanism of this compound and its derivatives is rooted in specific and well-defined chemical reactions and intermolecular interactions with the target analyte.

The most prominent sensing mechanism involves the reaction with amines. In an aqueous environment, this compound exists in equilibrium with its hydrated form, 5-hydroxy-2,2-dihydroxy-1H-indene-1,3(2H)-dione. The reaction with a primary amine proceeds via the formation of a Schiff base, where the amine's nucleophilic nitrogen attacks one of the carbonyl carbons of the indene-trione tautomer. wikipedia.org This is followed by decarboxylation and subsequent condensation with a second molecule of the indene-dione to yield the intensely colored Ruhemann's purple chromophore. nih.gov The reaction is highly specific for primary amines, which forms the basis for its widespread use in amino acid analysis.

For sensing other analytes, such as metal ions or anions, the mechanism relies on the coordination of the analyte to the oxygen atoms of the ketone and hydroxyl groups. This interaction can lead to a conformational change in the sensor molecule or a direct perturbation of its electronic structure, which in turn affects its photophysical properties. For instance, the binding of a cation can enhance the electron-withdrawing nature of the indene-dione core, leading to a more efficient intramolecular charge transfer and a corresponding change in the fluorescence emission.

The table below details the mechanistic basis for the detection of different analytes using indene-dione-based sensors.

AnalyteInteraction MechanismConsequence
Primary AminesCovalent bond formation (Schiff base), condensation.Formation of a new chromophore (Ruhemann's Purple).
Metal IonsCoordination with carbonyl and hydroxyl oxygen atoms.Change in conformation, altered intramolecular charge transfer (ICT).
AnionsHydrogen bonding or nucleophilic addition to the indene ring.Disruption of ICT, leading to a colorimetric or fluorometric response.

Future Research Directions and Perspectives for 5 Hydroxy 3h Indene 1,2 Dione

Exploration of Unconventional Synthetic Pathways

The synthesis of indanone and its derivatives has traditionally relied on methods like intramolecular Friedel-Crafts acylation. beilstein-journals.orgnih.gov However, the future of synthesizing 5-hydroxy-3H-indene-1,2-dione and its analogues lies in the exploration of less conventional, more efficient, and highly controlled synthetic routes.

Photocatalysis and Flow Chemistry: Recent advancements in photocatalysis offer a promising avenue for the synthesis of indanone derivatives, utilizing visible light to drive radical cascade cyclizations of diazoalkanes. acs.orgnih.gov This approach could be adapted for the synthesis of this compound, potentially leading to milder reaction conditions and novel reactivity patterns. Furthermore, the integration of these photocatalytic methods into continuous flow reactor systems could enable scalable, safe, and highly efficient production. acs.org

Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has demonstrated high enantioselectivity in the reduction of 1-indanone (B140024) to (S)-1-indanol. tandfonline.com Future research could explore the potential of engineered enzymes or microbial systems for the stereoselective synthesis of chiral derivatives of this compound. This biocatalytic approach aligns with the principles of green chemistry, offering an environmentally benign alternative to traditional chemical synthesis. tandfonline.com

Domino and Cascade Reactions: Multi-component domino reactions have been successfully employed to create complex spiro[indoline-2,3'-indoline] derivatives from 1,3-indanedione. acs.org Investigating similar cascade reactions starting from or leading to the this compound core could provide rapid access to a diverse library of novel compounds with potential biological activities. nih.gov

Development of Highly Selective and Sustainable Reaction Methodologies

The development of sustainable and selective synthetic methods is a critical goal in modern chemistry. For this compound, this involves a focus on green chemistry principles and the design of highly efficient catalytic systems.

Green Chemistry Approaches: Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by recoverable and reusable metal triflates in ionic liquids has been shown to be an environmentally benign method for synthesizing 1-indanones. beilstein-journals.orgnih.gov Applying these principles to the synthesis of this compound could significantly reduce the environmental impact of its production.

Catalyst Development: The use of functionalized SBA-15 as a heterogeneous catalyst for the synthesis of indenopyrazolones from indan-1,2,3-trione (B1614644) (ninhydrin) highlights the potential for developing novel, reusable catalysts. Future work could focus on designing catalysts specifically tailored for the synthesis and functionalization of this compound, emphasizing high selectivity and catalyst recyclability.

Advanced Computational Design of Novel Derivatives and Applications

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, moving beyond traditional trial-and-error approaches.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of indane-1,3-dione derivatives. researchgate.net Such studies on this compound could elucidate the influence of the hydroxyl group on its chemical behavior and guide the design of derivatives with tailored electronic properties for applications in materials science, such as organic electronics and non-linear optics. encyclopedia.pubnih.gov

Molecular Docking and QSAR: Molecular docking studies have been used to investigate the interaction of indane-1,3-dione derivatives with biological targets, such as the Leishmania amazonensis sterol 14α-demethylase. researchgate.net For this compound, computational screening and quantitative structure-activity relationship (QSAR) studies could predict the biological activity of its derivatives, accelerating the discovery of new therapeutic agents. researchgate.netiajps.com For instance, rational design based on existing α-synuclein fibril binding ligands has led to novel 1-indanone and 1,3-indandione (B147059) derivatives with high affinity and selectivity, a strategy that could be applied to the 5-hydroxy analogue for developing imaging probes for neurodegenerative diseases. nih.gov

Integration into Supramolecular Systems and Nanotechnology Research

The unique structural and electronic properties of the indane-1,3-dione core make it an attractive building block for the construction of advanced materials.

Supramolecular Chemistry: The ability of indane-1,3-dione to act as an electron acceptor and participate in non-covalent interactions makes it a valuable component for supramolecular chemistry. encyclopedia.pubnih.gov Future research could explore the incorporation of this compound into supramolecular polymers, gels, and other complex architectures. The hydroxyl group could introduce specific hydrogen bonding interactions, leading to materials with novel self-assembly behaviors and responsive properties.

Nanotechnology: Indane-1,3-dione derivatives have been used to functionalize nanoparticles, creating hybrid materials with interesting optical and electronic properties. The development of this compound-functionalized nanoparticles could lead to new applications in areas such as sensing, bioimaging, and drug delivery. Furthermore, the potential for this compound to act as a ligand in the formation of metal-organic frameworks (MOFs) opens up possibilities for creating porous materials with applications in gas storage, separation, and catalysis.

Q & A

Q. What are the most reliable synthetic routes for 5-hydroxy-3H-indene-1,2-dione, and how can purity be optimized?

The synthesis of this compound typically involves hydroxylation or oxidation of indene derivatives. A common approach includes:

  • Oxidation of substituted indenes : Chromic acid (H₂CrO₄) or silver nitrate (AgNO₃) can oxidize indene precursors to form the diketone core, followed by regioselective hydroxylation .
  • Condensation reactions : For analogs like 2-aryl-1H-indene-1,3-diones, sodium methoxide in ethyl acetate facilitates condensation between phthalide and aldehydes, which could be adapted for hydroxylated derivatives by modifying substituents .
    Purity optimization : Use column chromatography (silica gel, chloroform/methanol) and recrystallization (e.g., chloroform/ethanol mixtures) to isolate high-purity products. Monitor reactions via TLC (EtOAc:petroleum ether, 1:3) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • IR spectroscopy : The compound exhibits characteristic carbonyl stretches at ~1730 cm⁻¹ (diketone C=O) and a broad O-H stretch (~3200 cm⁻¹) for the hydroxyl group. Analogs lacking the hydroxyl group (e.g., 1H-indene-1,3-dione) show only diketone peaks .
  • NMR : The hydroxyl proton appears as a singlet (~δ 10-12 ppm in DMSO-d₆). Aromatic protons in the indene framework resonate at δ 7.0–8.5 ppm, distinct from non-hydroxylated analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and hydrogen-bonding patterns. For example:

  • Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with adjacent carbonyl oxygen, stabilizing the planar indene-dione structure. This contrasts with non-hydroxylated analogs, which lack such interactions .
  • π-π stacking : Aromatic rings in analogs like 2-(5-bromo-2-hydroxybenzylidene)-indene-dione exhibit intermolecular π-π interactions, influencing solubility and reactivity .

Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, altering binding to biological targets. Compare analogs like 2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-indene-dione .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities. For example, residual solvents in synthesis (e.g., ethyl acetate) may inhibit enzyme activity .
  • Assay conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) with controls for pH and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .

Q. How does the hydroxyl group influence the reactivity of this compound in nucleophilic addition reactions?

The hydroxyl group acts as both a hydrogen-bond donor and an electron-withdrawing group:

  • Knoevenagel condensation : The hydroxyl group deprotonates under basic conditions (e.g., NaOMe), activating the diketone for nucleophilic attack by aldehydes or amines .
  • Mannich reactions : In analogs like 5-methyl-diindeno-pyridine-dione, the hydroxyl group stabilizes intermediates via resonance, facilitating C-N bond formation .

Methodological Challenges

Q. What strategies mitigate decomposition of this compound during storage?

  • Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit oxidation of the hydroxyl group .

Q. How can computational methods predict the biological targets of this compound derivatives?

  • Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Validate predictions with kinetic assays (e.g., IC₅₀ measurements) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity to design optimized analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.